Butanoic acid, 2,3-dihydroxypropyl ester
Overview
Description
Monobutyrin is a 1-monoglyceride resulting from the formal esterification of butyric acid with one of the primary hydroxy groups of glycerol. The R enantiomer is bioactive. It is a 1-monoglyceride, a fatty acid ester, a diol and a butyrate ester. It derives from a butyric acid.
Scientific Research Applications
1. Insect Pest Control
Butanoic acid, 2,3-dihydroxypropyl ester, is used in the synthesis of biochemically activated insect hormonogenic compounds (juvenogens), which have potential applications in insect pest control. These compounds are synthesized from their chiral precursors, employing butanoic acid activating esters like vinyl butanoate and 2,2,2-trifluoroethyl butanoate. This process results in chiral precursors with high enantiomeric purity, beneficial for controlling insect pests (Wimmer et al., 2007).
2. Synthesis of Statin Precursors
The compound plays a role in the synthesis of key intermediates for statins, important pharmaceuticals for cholesterol management. A notable example is the synthesis of ethyl (5S)‐5,6‐isopropylidenedioxy‐3‐oxohexanoate from (S)-malic acid, which involves butanoic acid derivatives in crucial steps (Tararov et al., 2006).
3. Chromatographic Analysis in Microbiology
Butanoic acid and its derivatives are used as internal standards in chromatographic analysis of acidic fermentation end-products, particularly in microbial studies involving organisms like Bacillus stearothermophilus. These standards are critical for accurate separation and analysis of complex mixtures produced during fermentation (Silva, 1995).
4. Chemoenzymatic Synthesis
In chemoenzymatic approaches, derivatives of butanoic acid, such as butyl butanoate, are utilized for enantioselective synthesis. This is particularly relevant in the preparation of piperidine-based β-amino esters, where butanoic acid derivatives play a role in achieving high enantioselectivity (Liljeblad et al., 2007).
5. Dairy Science Research
In dairy science, butanoic acid derivatives like 2-hydroxy-4-(methylthio)-butanoic acid isopropyl ester are used to study amino acid metabolism and mobilization in dairy cows, especially during the postpartum transition. This research is crucial for understanding how dietary supplements can affect milk production and overall cow health (Dalbach et al., 2011).
6. Microwave-Assisted Synthesis
This compound, is also significant in the efficient microwave-assisted synthesis of glycerol monodecanoate. This method highlights the advantages of microwave heating in reducing reaction times and improving conversion and selectivity rates in the synthesis of compounds like 2,3-dihydroxypropyl decanoate (Mhanna et al., 2018).
7. Nutrition of Colon
Butanoic acid conjugates, such as those with β-cyclodextrin, show promise as orally administered colon-specific formulations for nutrition. These conjugates release butanoic acid specifically in the colon, providing targeted delivery for maintaining mucosal health (Cheng et al., 2013).
8. Biofuel Research
Butanoic acid esters are used in biofuel research, particularly in the study of bioderived platform chemicals like crotonic acid. The reduction of crotonic acid provides n-butanol, valuable both as a fuel and a commodity chemical, and butanoic acid esters play a crucial role in these processes (Schweitzer et al., 2015).
Safety and Hazards
Butanoic acid, 2,3-dihydroxypropyl ester may cause eye and skin irritation . Ingestion may cause irritation of the digestive tract . It is recommended to use with adequate ventilation, avoid contact with eyes, skin, and clothing, keep the container tightly closed, and avoid ingestion and inhalation .
Mechanism of Action
- These interactions mediate coordinated growth during processes like adipose tissue expansion and normal development of cells and tissues .
- Diacylglycerol is involved in the synthesis of short-chain monoacylglycerol (such as monobutyrin) from adipocyte particulate fractions .
- Neoplasms and Lesions : However, in cases of neoplasms or lesions (e.g., mammary gland tumors), monobutyrin can exploit microvasculature for local growth and metastasis .
- Impact on Bioavailability : Further research is needed to understand its pharmacokinetic properties .
- Cellular Effects : It affects endothelial cell behavior, leading to blood vessel formation and tissue growth .
Target of Action
Mode of Action
Biochemical Pathways
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Result of Action
Action Environment
: Salajegheh, A. (2016). Monobutyrin. In Angiogenesis in Health, Disease and Malignancy (pp. 209–212). Springer. Link
Properties
IUPAC Name |
2,3-dihydroxypropyl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-2-3-7(10)11-5-6(9)4-8/h6,8-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEABXYBQSLTFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871764 | |
Record name | Butanoic acid, 2,3-dihydroxypropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
557-25-5, 26999-06-4 | |
Record name | 2,3-Dihydroxypropyl butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=557-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monobutyrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butyrylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026999064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .alpha.-Monobutyrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8451 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Butanoic acid, 2,3-dihydroxypropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 2,3-dihydroxypropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydroxypropyl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.333 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Butyric acid, monoester with propane-1,2,3-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONOBUTYRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YT8423E8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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